molecular formula C23H31FO6 B490960 Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate CAS No. 1005036-36-1

Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B490960
CAS No.: 1005036-36-1
M. Wt: 422.5g/mol
InChI Key: XPJNTNUMQIGRLO-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a cyclohexanedicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps. One common method includes the esterification of 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylic acid with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the hydroxy and keto groups participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diisobutyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
  • Diisobutyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
  • Diisobutyl 2-(4-methylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate

Uniqueness

The presence of the fluorophenyl group in Bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate imparts unique properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

CAS No.

1005036-36-1

Molecular Formula

C23H31FO6

Molecular Weight

422.5g/mol

IUPAC Name

bis(2-methylpropyl) 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C23H31FO6/c1-13(2)11-29-21(26)19-17(25)10-23(5,28)20(22(27)30-12-14(3)4)18(19)15-6-8-16(24)9-7-15/h6-9,13-14,18-20,28H,10-12H2,1-5H3

InChI Key

XPJNTNUMQIGRLO-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)F

Origin of Product

United States

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